Odor Quality Differentiation: Fruity-Sulfury α-Thiol vs. Pungent Alliaceous β-Thiol Isomer
Methyl 2-sulfanylbutanoate (α-thiol isomer, CAS 132958-57-7) is described as having a fruity-sulfury aroma, in stark contrast to its positional isomer methyl 3-mercaptobutanoate (β-thiol isomer, CAS 54051-19-3), which is uniformly characterized as having a pungent, alliaceous (onion/garlic) odor by multiple authoritative flavor databases [1]. This qualitative difference arises from the position of the –SH group relative to the ester carbonyl; the α-thiol configuration in methyl 2-sulfanylbutanoate allows for intramolecular hydrogen bonding that modulates volatility and olfactory receptor interaction, while the β-thiol in methyl 3-mercaptobutanoate produces a distinctly different sensory profile. The target compound belongs to the 'fruity sulfur' category of VSCs associated with tropical fruit and grapefruit notes, whereas methyl 3-mercaptobutanoate falls into the alliaceous/savory category, making them non-interchangeable in flavor formulation contexts [2]. Both compounds share the identical molecular formula C5H10O2S and molecular weight 134.2 g/mol, meaning they cannot be distinguished by mass spectrometry alone and require careful chromatographic separation or sensory evaluation for identity confirmation.
| Evidence Dimension | Odor quality descriptor (sensory category) |
|---|---|
| Target Compound Data | Fruity-sulfury (tropical fruit, grapefruit-type sulfur character); CAS 132958-57-7 |
| Comparator Or Baseline | Methyl 3-mercaptobutanoate: Pungent, alliaceous onion/garlic; CAS 54051-19-3, JECFA 1674, FEMA 4167 |
| Quantified Difference | Qualitative categorical difference: fruity-sulfury (target) vs. pungent-alliaceous (comparator); identical MW (134.2 g/mol) precludes MS-based discrimination |
| Conditions | Odor evaluation at 0.10% in dipropylene glycol or neat; multiple independent flavor database sources (Parchem, FAO/JECFA, The Good Scents Company) |
Why This Matters
Procurement of the wrong C5H10O2S isomer can introduce an onion/garlic off-note into a formulation intended for fruity/tropical profiles; GC-MS identity confirmation alone is insufficient to distinguish positional isomers.
- [1] FAO/JECFA, Methyl 3-mercaptobutanoate (JECFA Number 1674), Physical form/odour: Colourless liquid; Pungent, onion-like aroma, CAS 54051-19-3. View Source
- [2] Luo D, Tian B, Li J, et al. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. Comprehensive Reviews in Food Science and Food Safety, 2024, 23: e13389. View Source
